molecular formula C5H6N2S3 B12561454 Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione CAS No. 143869-38-9

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione

Cat. No.: B12561454
CAS No.: 143869-38-9
M. Wt: 190.3 g/mol
InChI Key: IMYITMOFCBTJHB-UHFFFAOYSA-N
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Description

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo-thiadiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo-thiadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

143869-38-9

Molecular Formula

C5H6N2S3

Molecular Weight

190.3 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione

InChI

InChI=1S/C5H6N2S3/c8-4-6-2-1-3-7(6)5(9)10-4/h1-3H2

InChI Key

IMYITMOFCBTJHB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=S)SC(=S)N2C1

Origin of Product

United States

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